molecular formula C13H19FN2 B15197865 1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine

1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine

Cat. No.: B15197865
M. Wt: 222.30 g/mol
InChI Key: JOSDAGWYZQVTNP-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. These compounds contain a phenyl group substituted by a methanamine. The presence of the fluorobenzyl group in its structure makes it a valuable compound in various scientific research fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.

    Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound may act as an agonist or antagonist, depending on the specific target and context of the study .

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-methylpiperidin-3-amine

InChI

InChI=1S/C13H19FN2/c1-15-13-3-2-8-16(10-13)9-11-4-6-12(14)7-5-11/h4-7,13,15H,2-3,8-10H2,1H3

InChI Key

JOSDAGWYZQVTNP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)CC2=CC=C(C=C2)F

Origin of Product

United States

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